molecular formula C19H20N4O3S B2419915 methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate CAS No. 1421493-19-7

methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate

Cat. No.: B2419915
CAS No.: 1421493-19-7
M. Wt: 384.45
InChI Key: QQADVZKCFLNSRA-UHFFFAOYSA-N
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Description

Methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate is a complex organic compound that belongs to the class of pyrazole derivatives

Properties

IUPAC Name

methyl 4-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethylcarbamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-10-13(2)23(22-12)19-21-16(11-27-19)8-9-20-17(24)14-4-6-15(7-5-14)18(25)26-3/h4-7,10-11H,8-9H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQADVZKCFLNSRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the pyrazole core. One common approach is the condensation of hydrazine with appropriate diketones or β-diketones to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrazoles or thiazoles.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazole and thiazole moieties make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as an antileishmanial and antimalarial agent. Its derivatives have shown promising activity against various pathogens.

Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the agricultural industry, derivatives of this compound may be used as pesticides or herbicides due to their bioactive properties.

Mechanism of Action

The mechanism by which methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate exerts its effects involves interaction with specific molecular targets. The pyrazole and thiazole rings are known to bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

  • Pyrazole derivatives: Other pyrazole-based compounds with similar structures and biological activities.

  • Thiazole derivatives: Compounds containing the thiazole ring, which are known for their diverse biological activities.

Uniqueness: Methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate stands out due to its specific combination of pyrazole and thiazole rings, which may confer unique biological and chemical properties compared to other similar compounds.

Biological Activity

The compound N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a novel synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is C24H26N4O3SC_{24}H_{26}N_{4}O_{3}S. Its structure includes a thiophene ring, an indole moiety, and a dimethylphenyl group, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.

1. Anticancer Activity

Research indicates that derivatives containing the indole and thiophene moieties exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with similar structures showed IC50 values in the low micromolar range against A549 (lung carcinoma) and HeLa (cervical cancer) cells. The presence of electron-donating groups like the dimethylphenyl group enhances this activity by stabilizing the compound's interaction with target proteins.

Compound IC50 (µM) Cell Line
Indole-Thiophene Derivative 11.61 ± 0.92A549
Indole-Thiophene Derivative 21.98 ± 1.22HeLa

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis through the modulation of Bcl-2 family proteins. Studies using molecular dynamics simulations have shown that the compound interacts primarily through hydrophobic contacts with Bcl-2, promoting cell death in cancerous cells.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and thiophene rings significantly influence biological activity. The following observations were made:

  • Dimethyl Substitution : The presence of methyl groups on the phenyl ring enhances cytotoxicity.
  • Thioether Linkage : The thioether linkage between the indole and ethyl groups is crucial for maintaining activity.

These modifications allow for better interaction with cellular targets, enhancing therapeutic efficacy.

Case Studies

Several case studies have been conducted to evaluate the efficacy of N-(2-(3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide:

  • Study on Lung Cancer Cells : In vitro studies showed that treatment with this compound led to a significant decrease in cell viability in A549 cells compared to controls.
  • Combination Therapy : When used in combination with standard chemotherapy agents like doxorubicin, this compound demonstrated synergistic effects, resulting in lower IC50 values than either agent alone.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates and improved survival rates compared to untreated controls.

Q & A

Q. What are the recommended synthetic pathways for methyl 4-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)carbamoyl)benzoate, and how can reaction yields be optimized?

Methodological Answer :

  • Stepwise Synthesis : Follow a modular approach:
    • Synthesize the thiazole core via Hantzsch thiazole synthesis using α-haloketones and thiourea derivatives .
    • Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions (e.g., using 3,5-dimethylpyrazole and a thiazolyl-ethyl intermediate) .
    • Couple the thiazole-pyrazole intermediate with methyl 4-(carbamoyl)benzoate using carbodiimide-mediated amidation (e.g., EDCI/HOBt in DMF) .
  • Optimization Strategies :
    • Use reflux conditions in polar aprotic solvents (e.g., DMF, acetonitrile) for improved solubility of intermediates .
    • Monitor reaction progress via TLC or LC-MS to identify side products (e.g., unreacted starting materials or hydrolyzed esters).
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to minimize impurities affecting final yield .

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of key groups:
  • Methyl ester protons at δ ~3.8–3.9 ppm .
  • Thiazole C-H protons (δ ~7.5–8.5 ppm) and pyrazole methyl groups (δ ~2.1–2.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., calculated [M+H]+^+ for C19H21N5O3SC_{19}H_{21}N_5O_3S: 424.1422) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer :

  • Personal Protective Equipment (PPE) :
    • Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
    • Use NIOSH-approved N95/P2 respirators when handling powdered forms to avoid inhalation .
  • Storage :
    • Store in airtight containers at 2–8°C, away from light and moisture, to prevent degradation .
  • Emergency Measures :
    • In case of accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

  • Experimental Design :
    • Prepare buffered solutions (pH 2–10) using HCl/NaOH and phosphate/citrate buffers.
    • Incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours .
    • Analyze degradation products via LC-MS and quantify intact compound using calibration curves .
  • Key Parameters :
    • Hydrolysis of the methyl ester is likely under alkaline conditions (pH > 9) .
    • Thiazole ring stability may decrease at high temperatures (>50°C) .

Q. What strategies can resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer :

  • Comparative Assays :
    • Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assays for cytotoxicity) .
    • Control variables: Cell line/pathogen strain, compound purity, and solvent (DMSO concentration ≤1% v/v).
  • Mechanistic Studies :
    • Perform target-specific assays (e.g., enzyme inhibition for kinase targets) to isolate activity pathways .
    • Use molecular docking to predict binding affinities to unintended targets (e.g., human kinases vs. bacterial enzymes) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological efficacy?

Methodological Answer :

  • Analog Synthesis :
    • Modify substituents on the pyrazole (e.g., replace methyl groups with halogens) and thiazole (e.g., introduce electron-withdrawing groups) .
  • Bioactivity Profiling :
    • Screen analogs against a panel of biological targets (e.g., cancer cell lines, microbial strains) to identify critical pharmacophores .
    • Correlate electronic (Hammett σ values) and steric (Taft parameters) properties with activity trends .

Q. What methodologies assess the compound’s environmental fate and biodegradation pathways?

Methodological Answer :

  • Fate Studies :
    • Use OECD 307 guidelines to simulate soil biodegradation: Incubate compound with soil microbiota and analyze residues via LC-MS/MS .
    • Measure aqueous solubility and log P to predict environmental partitioning (e.g., bioaccumulation potential) .
  • Degradation Products :
    • Identify metabolites (e.g., hydrolyzed carboxylic acid derivatives) using high-resolution mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.